Latarcin 7
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GETFDKLKEKLKTFYQKLVEKAEDLKGDLKAKLS |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Latarcin 7
Primary Sequence Analysis and Post-Translational Modifications
Latarcin 7 is a peptide composed of 34 amino acid residues. nih.govresearchgate.net Its primary sequence is GETFDKLKEKLKTFYQKLVEKAEDLKGDLKAKLS-acid. researchgate.net Analysis of its amino acid composition reveals a net charge of +2, resulting from 10 positively charged residues and 8 negatively charged residues. researchgate.net It also contains 3 aromatic residues and 12 hydrophobic residues. researchgate.net
Latarcins, including Ltc 7, are produced as larger precursor proteins that undergo post-translational cleavage. nih.govmdpi.com These precursors contain a signal peptide and an acidic prosequence that are removed during maturation. nih.govmdpi.com While some latarcins (Ltc3a, Ltc4a, and Ltc5a) are amidated at the C-terminus, Ltc 7 bears a free -COOH group at its C-terminus. researchgate.netmdpi.com Other post-translational modifications observed in the latarcin family include the formation of pyroglutamic residues and the cleavage of C-terminal lysine (B10760008) residues in other family members, but these specific modifications are not noted for this compound in the provided information. nih.gov
Secondary Structure Determination in Different Environments
The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic common among many membrane-active peptides. nih.govresearchgate.netnih.gov
Unstructured Conformation in Aqueous Solutions
In aqueous solutions, this compound, like most latarcins, is largely unstructured, adopting a random coil conformation. nih.govresearchgate.netmdpi.comnih.govmsu.ru This has been observed through techniques such as Circular Dichroism (CD) spectroscopy. nih.govnih.govmsu.ru
Induction of α-Helical Conformation in Membrane-Mimicking Environments
Upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) solutions or lipid bilayers, this compound undergoes a significant conformational change, folding into an α-helical structure. nih.govresearchgate.netmdpi.comnih.gov This induction of α-helicity is a key feature related to its membrane activity. nih.govresearchgate.netnih.gov In the presence of small unilamellar vesicles composed of DMPC/DMPG (7/3), Ltc 7 folds into an α-helix at a peptide-to-lipid ratio of 1/50. mdpi.comnih.gov
Quantitative Analysis of this compound Helicity and Conformational Stability
Quantitative analysis using CD spectroscopy has shown that this compound exhibits a pronounced α-helical structure in membrane-mimicking environments. mdpi.comresearchgate.net In the presence of DMPC/DMPG (7/3) vesicles, Ltc 7 shows a high helicity of 89%. researchgate.net This is a significantly higher helical content compared to its largely unfolded state in aqueous solution. nih.govresearchgate.netmdpi.comnih.govmsu.ru While Ltc 7 and Ltc 6a have nearly identical lengths and number of hydrophobic residues, Ltc 7 shows a surprisingly larger folded fraction (89%) compared to Ltc 6a (65%) in the presence of DMPC/DMPG vesicles. researchgate.net This suggests differences in conformational stability or induced folding between these two peptides despite sequence similarities in certain properties.
The change from an unordered or nascent helical conformation in the absence of lipids to a largely α-helical folded structure in the presence of lipids indicates that latarcins, including Ltc 7, have a high tendency to bind to lipids and undergo a structural transition in response to their environment. mdpi.com
Three-Dimensional Structural Characterization using Advanced Spectroscopic Techniques
Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to characterize the three-dimensional structure of latarcins in membrane-mimicking environments. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure Determination
NMR spectroscopy, including solid-state 15N-NMR, has been used to investigate the conformation and helix alignment of latarcins in membrane-bound states. mdpi.comnih.govresearchgate.netnih.gov These studies provide insights into the spatial structure of the peptides when interacting with lipid bilayers. While specific detailed NMR-derived 3D structures for this compound were not explicitly detailed in the provided search results, the use of NMR has been instrumental in characterizing the membrane-bound structures of other latarcins like Ltc 1 and Ltc 2a, revealing amphiphilic α-helices and their orientation within the membrane. nih.govmdpi.comnih.govwwpdb.orgumich.edu Solid-state 15N-NMR results can confirm the peptide orientation observed by oriented CD. researchgate.net The application of these techniques to this compound contributes to the understanding of its spatial structure and interaction with membranes.
Table 1: Summary of this compound Properties and Conformation
| Property | Value/Description | Source(s) |
| Length | 34 amino acid residues | nih.govresearchgate.net |
| Primary Sequence | GETFDKLKEKLKTFYQKLVEKAEDLKGDLKAKLS-acid | researchgate.net |
| Net Charge (at pH 7.0) | +2 | researchgate.net |
| Positively Charged Residues | 10 | researchgate.net |
| Negatively Charged Residues | 8 | researchgate.net |
| Aromatic Residues | 3 | researchgate.net |
| Hydrophobic Residues | 12 | researchgate.net |
| C-terminus | Free -COOH group | researchgate.netmdpi.com |
| Conformation in Water | Largely unstructured (random coil) | nih.govresearchgate.netmdpi.comnih.govmsu.ru |
| Conformation in Membrane-Mimicking Environments | α-helical | nih.govresearchgate.netmdpi.comnih.gov |
| Helical Content (in DMPC/DMPG vesicles) | 89% | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Helical Content and Conformational Changes
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides and proteins, particularly their helical content, and to monitor conformational changes in response to environmental factors like the presence of membranes. nih.govmdpi.comresearchgate.net Studies utilizing CD spectroscopy have shown that in the presence of small unilamellar vesicles composed of DMPC/DMPG (7/3), this compound folds into an α-helix. nih.govmdpi.com
CD spectra of peptides that adopt an α-helical structure typically show characteristic negative bands at approximately 208 nm and 222 nm, and a positive band around 193 nm. The intensity of these bands is indicative of the degree of helicity. For this compound, CD experiments performed in the presence of lipid membranes confirm a pronounced helical structure. nih.govmdpi.com
Research findings indicate that Ltc7 exhibits a high helicity of 89% in the presence of DMPC/DMPG (7/3) vesicles at a peptide-to-lipid ratio (P/L) of 1/50. researchgate.net This high helical content is notable, especially when compared to other latarcins like Ltc6a, which shows lower helicity under similar conditions despite having a nearly identical length and number of hydrophobic residues. researchgate.net
The change from an unordered structure in water to a largely α-helical folded structure in the presence of lipids highlights this compound's high tendency to bind to lipids and undergo a structural transition driven by its environment. mdpi.com These CD experiments are essential as they demonstrate that Ltc7 is highly helical in the presence of a lipid membrane, which is a prerequisite for further studies on its orientation within the bilayer using techniques like oriented CD and solid-state NMR. mdpi.com
Oriented Circular Dichroism (OCD) for Helix Alignment within Lipid Bilayers
While conventional CD spectroscopy reveals the presence and extent of helical structure, Oriented Circular Dichroism (OCD) provides information about the orientation of α-helical peptides relative to the membrane normal. nih.govresearchgate.net This technique can distinguish whether helices are bound flat on the bilayer surface, tilted obliquely into the membrane, or inserted fully in an upright orientation. nih.govresearchgate.net
OCD studies on this compound, measured in oriented membranes composed of DMPC/DMPG (7/3) at a P/L of 1/100, have been conducted to understand its alignment within the lipid bilayer. researchgate.net The results from OCD experiments, often corroborated by solid-state 15N-NMR, confirm that latarcins, including Ltc7, adopt α-helical structures within the membrane. nih.govresearchgate.netresearchgate.net The specific tilt angle of Ltc7, based on OCD data, provides insights into its mode of interaction with the lipid bilayer. While the search results indicate that OCD data for all latarcins were measured and confirm their helical nature within oriented membranes, the precise tilt angle for Ltc7 specifically is not explicitly detailed in the provided snippets. However, the study collectively characterizes and compares the helix alignment of all seven latarcins. researchgate.net
Membrane Interaction Mechanisms of Latarcin 7
Electrostatic and Hydrophobic Interactions with Model Lipid Bilayers
Like many membrane-active peptides, Latarcin 7 is cationic and interacts with lipid membranes through a combination of electrostatic and hydrophobic forces. nih.govmsu.rufrontiersin.orgbiorxiv.org In aqueous solution, this compound is largely disordered, but it adopts an amphiphilic α-helical structure upon contact with membrane-mimetic environments or lipid membranes. nih.govresearchgate.netnih.govmdpi.com This structural transition is a common feature among membrane-active peptides and is crucial for their interaction with the lipid bilayer. nih.govnih.govbiorxiv.org
This compound possesses a net positive charge, which facilitates electrostatic attraction to the negatively charged headgroups of anionic phospholipids (B1166683) commonly found in bacterial membranes and the inner leaflet of eukaryotic cell membranes. nih.govmsu.rufrontiersin.orgbiorxiv.org The peptide's amino acid sequence features a notable content of charged residues, including both glutamic acid/aspartic acid and lysine (B10760008) residues, with a particularly high content of charged residues compared to some other latarcins. nih.gov The formation of an amphiphilic helix allows the hydrophobic residues to interact with the non-polar core of the lipid bilayer, while the charged and polar residues remain oriented towards the aqueous interface or the lipid headgroups. nih.govfrontiersin.orgbiorxiv.org Studies using circular dichroism confirm that this compound folds into an α-helix in the presence of lipid vesicles. nih.govmdpi.com
This compound's Specific Perturbation of Model Membranes
Unlike some other latarcins that cause significant membrane breakdown, this compound induces more subtle changes in model membranes. nih.gov Its interaction leads to membrane perturbation and increased permeability, but not necessarily complete disintegration of the bilayer structure. nih.govmdpi.com
Vesicle Leakage Assays and Permeabilization Studies on Artificial Bilayers
Vesicle leakage assays are commonly used to assess the ability of peptides to permeabilize lipid bilayers. These studies typically involve monitoring the release of a fluorescent marker from liposomes upon peptide addition. nih.govresearchgate.netkit.edu In studies using large unilamellar vesicles (LUVs) composed of POPC/POPG (1/1), this compound was found to induce considerable vesicle leakage, reaching approximately 50% leakage at a peptide-to-lipid ratio (P/L) of 1:50. nih.govresearchgate.netresearchgate.net
Interestingly, despite showing low or no antimicrobial and hemolytic activity, this compound demonstrated a notable ability to permeabilize these artificial lipid bilayers. nih.govresearchgate.net This suggests a specific action against the PC/PG model membranes that does not directly correlate with its activity against biological cells like bacteria and erythrocytes. nih.govresearchgate.net
The table below summarizes the vesicle leakage induced by this compound in POPC/POPG (1/1) LUVs:
| Model Membrane Composition | Peptide-to-Lipid Ratio (P/L) | Approximate Vesicle Leakage (%) |
| POPC/POPG (1/1) | 1:50 | ~50 |
Conductance Changes in Planar Bilayer Membranes Induced by this compound
Studies on planar bilayer membranes provide insights into the ability of peptides to form pores or channels that alter membrane conductance. While many latarcins induce membrane breakdown at micromolar concentrations, this compound, along with Latarcin 1, causes some conductance changes without causing complete disruption of the planar membrane. nih.gov This suggests a mechanism involving transient or small-scale pore formation or other alterations to ion permeability, rather than the large-scale membrane damage observed with more lytic peptides. nih.gov This specific behavior is attributed to the unique hydrophobic/hydrophilic properties of the helix formed by this compound in lipid membranes. nih.gov
Lack of Broad Membrane Disruption Compared to Other Latarcins
A key characteristic distinguishing this compound from some other latarcins, such as Latarcin 2a, is its lack of broad membrane disruption. nih.govnih.govmdpi.com While Latarcin 2a is highly membrane-active and causes significant permeabilization and even deterioration of the phospholipid bilayer, this compound's effects are less aggressive. nih.govmdpi.com This difference is reflected in their biological activities; Latarcin 2a shows strong antimicrobial and hemolytic activity, whereas this compound exhibits low or no activity against bacteria and erythrocytes despite its ability to perturb model membranes. nih.govresearchgate.net This suggests that this compound's interaction with membranes leads to disordering of the lamellar bilayer rather than massive permeabilization or the formation of stable, large pores that lead to cell lysis. mdpi.com
Biophysical Characterization of this compound-Lipid Interactions
Biophysical techniques, particularly solid-state NMR, are invaluable for characterizing the structure, orientation, and dynamics of peptides in lipid membranes and understanding their interactions at the molecular level. unl.ptnih.gov
Solid-State NMR (e.g., 15N-NMR, 31P-NMR) for Membrane Alignment and Dynamics
Solid-state NMR, including 15N-NMR and 31P-NMR, has been employed to study the interaction of latarcins, including this compound, with model lipid bilayers. nih.govmdpi.comnih.govresearchgate.netresearchgate.net
15N-NMR can provide information about the orientation and dynamics of the peptide helix within the membrane. By labeling the peptide with 15N at specific positions and studying oriented membrane samples, researchers can determine the tilt angle of the helix relative to the bilayer normal. mdpi.comunl.ptresearchgate.netkit.edu For this compound, solid-state 15N-NMR experiments using oriented samples of DMPC/DMPG (7/3) showed a signal around 64–68 ppm. mdpi.com This chemical shift is indicative of a helix that is surface-bound, oriented parallel or nearly parallel to the membrane plane. mdpi.comresearchgate.net This contrasts with peptides like Latarcin 2a, which show signals indicative of a more tilted orientation. mdpi.comresearchgate.net
These NMR studies, particularly 15N-NMR, confirm that this compound primarily interacts with the membrane surface with its α-helix oriented parallel to the bilayer, contributing to its specific mode of membrane perturbation rather than deep insertion or pore formation like some other latarcins. mdpi.comresearchgate.net
Fluorescence-Based Assays for Membrane Binding and Permeability
Fluorescence-based assays are widely used to investigate the interaction of membrane-active peptides with lipid bilayers, providing insights into peptide binding, membrane depolarization, and permeability. These assays often utilize fluorescent dyes that are sensitive to changes in membrane potential or that can only cross damaged or permeable membranes. Common dyes include propidium (B1200493) iodide (PI) and SYTOX green, which are typically impermeable to intact cell membranes and whose fluorescence increases upon binding to nucleic acids in the cytoplasm, indicating loss of membrane integrity or pore formation. uniud.it Potential-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) are used to monitor membrane depolarization. uniud.it
Studies on latarcins, including Ltc7, have employed fluorescence vesicle leakage assays to assess their ability to permeabilize model membranes. researchgate.netnih.govnih.govmdpi.com In these assays, vesicles are loaded with fluorescent markers, and the release of the marker into the surrounding medium upon peptide addition is measured by the increase in fluorescence. Research has shown that Ltc7 induces considerable leakage in vesicles composed of POPC/POPG (1/1) lipids, which mimic bacterial membranes with a high proportion of anionic lipids. researchgate.netnih.govnih.govresearchgate.netmdpi.com This suggests that Ltc7 can perturb such model bilayers, despite its limited activity against live bacteria and erythrocytes. researchgate.netnih.govnih.govresearchgate.net
The following table summarizes some findings related to this compound's activity in vesicle leakage assays compared to other latarcins:
| Peptide | Vesicle Composition (POPC/POPG) | % Leakage (P/L = 1/50) | Antimicrobial Activity | Hemolytic Activity |
| Ltc1 | 1/1 | 7 | +++ | +++ |
| Ltc2a | 1/1 | High | +++ | +++ |
| Ltc3a | 1/1 | 20 | Moderate | Low |
| Ltc4a | 1/1 | 20 | Moderate | Low |
| Ltc5a | 1/1 | Low | +++ | Low |
| Ltc6a | 1/1 | 50 | Low/None | Low/Marginal |
| Ltc7 | 1/1 | 50 | Low/None | Low/Marginal |
The significant leakage induced by Ltc7 in POPC/POPG vesicles, despite its low antimicrobial and hemolytic activity, suggests a specific interaction with these model membranes that does not directly translate to potent lytic effects on biological cells under the tested conditions. nih.govresearchgate.net
Proposed Models for this compound's Membrane Activity
The mechanisms by which antimicrobial peptides interact with and disrupt membranes are often described by several models, including the barrel-stave model, the toroidal pore model, and the carpet model. mdpi.comnih.govbiorxiv.org While some latarcins, like Ltc2a, have been suggested to act via the carpet model or potentially form pores, the mechanism of action for Ltc7 appears to be distinct. nih.govnih.govresearchgate.netnih.govacs.org
The carpet model involves peptides accumulating on the membrane surface until a threshold concentration is reached, leading to membrane destabilization and disintegration through a detergent-like effect or disruption of bilayer curvature. nih.govbiorxiv.orgresearchgate.net The toroidal pore model suggests that peptides insert into the membrane, bending the lipid monolayers inward to form pore-like structures lined by both peptides and lipid headgroups. mdpi.comnih.govbiorxiv.org The barrel-stave model involves peptides aggregating to form transmembrane pores where the peptides themselves line the pore lumen. mdpi.comnih.govbiorxiv.org
Studies using techniques such as solid-state 15N-NMR and oriented circular dichroism (OCD) have provided insights into the orientation of latarcins within lipid bilayers, which helps inform proposed models of action. researchgate.netnih.govnih.gov For Ltc7, 15N-NMR signals around 70 ppm indicate that the peptide helices lie flat on the membrane surface. nih.gov This surface orientation is typically associated with the carpet model or mechanisms that don't involve deep transmembrane insertion or stable pore formation. nih.govuq.edu.au
However, despite lying flat on the surface, Ltc7 has been shown to perturb model bilayers and induce vesicle leakage. nih.govresearchgate.net This suggests a mechanism where Ltc7 interacts with the lipid headgroups and potentially disrupts the packing of the lipids without forming stable transmembrane pores like those described in the barrel-stave or toroidal pore models. The observed perturbation and leakage might be due to localized membrane thinning or increased lipid motion induced by the surface-bound peptide. iiitd.edu.in
Unlike Ltc1, which induces current fluctuations through planar membranes suggesting a potential for forming variable-sized lesions dependent on membrane potential, Ltc7's interaction appears to be primarily surface-driven, leading to membrane perturbation and leakage in model systems without strong antimicrobial or hemolytic effects on biological membranes. nih.govacs.org The specific peculiarities in the hydrophobic/hydrophilic properties of the Ltc7 helix when in contact with lipid membranes are thought to contribute to its distinct mode of activity compared to other latarcins. nih.gov
The following table summarizes the observed orientation and proposed interaction for some latarcins:
| Peptide | Helix Orientation in Bilayer (NMR/OCD) | Proposed Primary Interaction/Model |
| Ltc1 | Surface-bound (flat) | Specific mechanism, potentially variable-sized lesions nih.govnih.govacs.org |
| Ltc2a | Tilted (30-40°) | Aggressive permeabilization, potentially carpet model or pore formation nih.govnih.govnih.goviiitd.edu.in |
| Ltc3a | Slightly tilted (10-20°) | Subtle lipid interactions, potential translocation nih.govnih.gov |
| Ltc7 | Surface-bound (flat) | Perturbs model bilayers, induces leakage without strong lytic effects on cells nih.govresearchgate.net |
The data suggest that while Ltc7 binds to the membrane surface, its interaction leads to membrane perturbation and leakage in artificial systems, highlighting a complex interplay between peptide structure, membrane composition, and the resulting mechanism of action.
Biological Activities and Functional Spectrum of Latarcin 7
Analysis of Antimicrobial Activity Range and Efficacy
The latarcin family exhibits varying degrees of antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. mdpi.commdpi.comnih.govresearchgate.netnovoprolabs.com This activity is often linked to their ability to interact with and destabilize microbial cell membranes. mdpi.comresearchgate.netfrontiersin.org
Limited or Marginal Direct Antimicrobial Action of Latarcin 7
Research indicates that this compound demonstrates limited or no significant direct antimicrobial action. wikipedia.orgnih.govwikipedia.orgnmbe.chnih.gov Despite being classified within a family known for antimicrobial properties, Ltc7's efficacy against bacteria is reported as low or absent in several studies. wikipedia.orgnih.govwikipedia.orgnmbe.chnih.gov However, even with low antimicrobial activity, Ltc7 has been shown to perturb model lipid bilayers. wikipedia.orgnih.govwikipedia.orgnmbe.chnih.gov
Comparative Analysis of this compound's Antimicrobial Profile within the Family
The antimicrobial profile of this compound stands in contrast to several other members of the latarcin family. Peptides such as Ltc1, Ltc3a, Ltc4a, and Ltc5a are described as efficient and selective in killing bacteria. wikipedia.orgwikipedia.orgnmbe.ch Ltc2a, in particular, is characterized as the most aggressive latarcin, exhibiting broad-spectrum antibacterial activity and indiscriminately permeabilizing natural membranes. wikipedia.orgwikipedia.orgnmbe.ch In comparison, Ltc6a and Ltc7 show either low or no antimicrobial activity. wikipedia.orgnih.govwikipedia.orgnmbe.chnih.gov Studies have also observed that the order of hemolytic activity among latarcins often follows their antimicrobial activity, suggesting a general mechanism involving interaction with lipid membranes of different cell types. nmbe.ch
Exploration of Other Preclinical Biological Activities
Beyond direct antimicrobial effects, latarcins, including this compound, engage in other preclinical biological activities primarily related to their membrane-active nature.
Specific Cellular Interactions Beyond Broad Cytotoxicity
Latarcins are generally cytotoxic, affecting various cell types through membrane interactions. mdpi.comresearchgate.netnovoprolabs.com While this compound exhibits low antimicrobial activity, it retains the ability to perturb model lipid bilayers. wikipedia.orgnih.govwikipedia.orgnmbe.chnih.gov This suggests that Ltc7 interacts with lipid membranes, a fundamental characteristic of the latarcin family's mechanism of action, often described by the "carpet model" where peptides accumulate on the membrane surface and cause destabilization. mdpi.comresearchgate.netfrontiersin.orgacs.org Although specific detailed cellular interactions for Ltc7 beyond membrane perturbation are less documented compared to other latarcins, studies on family members like Ltc2a provide insight into the potential range of interactions. Ltc2a, for instance, interacts with cancer cells (e.g., K562 erythroleukemia cells) and erythrocytes, leading to membrane destabilization, pore formation, membrane blebbing, and swelling. researchgate.net It has also been observed to potentially internalize into cells and accumulate in mitochondria. researchgate.net While these specific observations pertain to Ltc2a, they highlight the capacity of latarcins for diverse cellular interactions beyond simple lysis, involving membrane remodeling and potential entry into cellular compartments.
Structure Activity Relationships Sar Within the Latarcin Family Focusing on Latarcin 7
Correlating Latarcin 7's Structure with its Unique Membrane Perturbation Profile
This compound is one of the longest peptides in the latarcin family, consisting of 34 amino acid residues and possessing a free C-terminus. mdpi.com While unstructured in water, Ltc7 folds into an α-helix in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of lipids. mdpi.comresearchgate.netnih.govresearchgate.net Despite its ability to fold into an α-helix and perturb model bilayers, Ltc7 shows limited antimicrobial and hemolytic activity compared to other latarcins. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This suggests that its structural features lead to a different mode or extent of membrane interaction than the more potently lytic latarcins. Studies using circular dichroism (CD) and solid-state 15N-NMR have characterized the conformation and helix alignment of latarcins in the membrane-bound state, correlating these structural results with activity assays such as vesicle leakage. mdpi.comresearchgate.netnih.gov Ltc7 induces considerable vesicle leakage in model membranes composed of DMPC/DMPG lipids, indicating its capacity to perturb bilayers, even though its activity against natural membranes like bacterial cells and erythrocytes is low or marginal. researchgate.net This specific action against certain model membranes but not against bacteria and erythrocytes highlights the nuanced relationship between Ltc7's structure and its membrane interactions. researchgate.net
Role of Specific Amino Acid Residues in this compound's Conformation and Activity
The amino acid composition of this compound plays a significant role in its properties. Ltc7 is notably rich in charged residues, containing 8 Asp/Glu (anionic) and 10 Lys (cationic) residues. mdpi.com This results in a relatively low net charge of +2 compared to some other latarcins which have net charges up to +10. mdpi.comnih.gov The distribution of these charged and hydrophobic residues along the peptide chain influences its amphipathicity and its interaction with lipid bilayers. nih.govfrontiersin.orgnih.gov While specific mutational studies on this compound are not detailed in the provided sources, research on other latarcins, such as Ltc3a analogs, demonstrates that punctual modifications in the sequence can adjust amphipathicity, charge, hydrophobicity, and hydrophobic moment, thereby altering biological activity and cell selectivity. nih.gov The presence and positioning of charged residues affect electrostatic interactions with the charged headgroups of membrane lipids, while hydrophobic residues drive insertion into the lipid core. nih.govnih.gov The high content of both acidic and basic residues in Ltc7, leading to a lower net positive charge compared to more active latarcins, likely contributes to its reduced antimicrobial and hemolytic activity. mdpi.comnih.gov
Comparative Analysis of this compound's SAR with Highly Active Latarcins (e.g., Ltc1, Ltc3a)
Comparing this compound with highly active latarcins like Ltc1 and Ltc3a reveals key structural differences that correlate with their distinct activity profiles. Ltc1 and Ltc3a are described as efficient and selective in killing bacteria without causing significant bilayer disturbance, suggesting more subtle lipid interactions or even translocation towards intracellular targets. mdpi.comresearchgate.netnih.gov In contrast, Ltc7 shows low to no antimicrobial or hemolytic activity but can perturb model bilayers. mdpi.comnih.govresearchgate.net
Structurally, Ltc1 forms a straight, uninterrupted amphipathic helix with a narrow hydrophobic surface, while Ltc2a (another highly active latarcin) exhibits a helix-hinge-helix structure with a hydrophobicity gradient. mdpi.comrcsb.orgfigshare.com Ltc3a, a shorter peptide with an amidated C-terminus and a higher net charge (+6), displays a typical amphiphilic profile with a straight hydrophobic strip. mdpi.com Ltc7, being longer (34 residues) and having a free C-terminus, along with its relatively low net charge (+2) despite a high number of charged residues, presents a different profile. mdpi.com The helical mesh representation of Ltc7 indicates that its hydrophobic strip becomes less defined towards the C-terminus. mdpi.com This less defined amphipathicity compared to the clearly defined hydrophobic faces of Ltc1 and Ltc3a likely contributes to its reduced ability to effectively disrupt or interact potently with biological membranes in a way that leads to cell lysis. mdpi.com
The differences in membrane interaction mechanisms are also evident; Ltc1 binds electrostatically to the surface of the lipid bilayer without causing significant deterioration, whereas Ltc2a disrupts the bilayer through hydrophobic partitioning. nih.govrcsb.orgfigshare.com While the specific mechanism of Ltc7's membrane perturbation is not fully elaborated in the provided texts, its distinct structural features, particularly its charge distribution and the nature of its amphipathic profile, differentiate its interaction from both the subtly interacting Ltc1/Ltc3a and the aggressively lytic Ltc2a.
Hydrophobic Moment and Amphipathicity in Relation to this compound's Biological Profile
Hydrophobic moment and amphipathicity are critical parameters for understanding the membrane activity of antimicrobial peptides. frontiersin.orgnih.govuq.edu.audntb.gov.ua Amphipathicity refers to the segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide's secondary structure, typically an α-helix when interacting with membranes. frontiersin.orgnih.gov The hydrophobic moment quantifies this amphipathicity. nih.govuq.edu.audntb.gov.ua
This compound, like other latarcins, is expected to fold into an amphiphilic α-helix in the presence of membranes. mdpi.comresearchgate.netnih.gov The distribution of its 12-13 hydrophobic residues contributes to its amphiphilic profile. mdpi.com However, as mentioned earlier, the helical mesh representation suggests that the hydrophobic strip of Ltc7 is less defined towards the C-terminus compared to peptides like Ltc3a. mdpi.com
Rational Design and Bioengineering Approaches for Latarcin 7 and Its Analogs
Strategies for Modifying Latarcin 7's Peptide Sequence
Modifying the peptide sequence of this compound and its analogs is a key strategy to optimize their physicochemical properties and biological activities. Rational design often focuses on altering parameters such as net charge, hydrophobicity, polypeptide chain length, and amino acid composition. nih.gov These modifications aim to adjust the amphipathicity and hydrophobic moment of the peptides while often preserving their α-helical conformation, which is crucial for membrane interaction. nih.govnih.govmdpi.comresearchgate.net
For instance, studies on latarcin-3a (Ltc-3a), a related latarcin peptide, have shown that reducing the length of the primary sequence based on its α-helical region and introducing punctual modifications can adjust amphipathicity, charge, hydrophobicity, and hydrophobic moment. nih.gov Such modifications have led to analogs with increased antibacterial activity and reduced hemolytic activity compared to the native peptide. nih.gov Similarly, replacing specific amino acid residues, such as lysine (B10760008) with non-proteinogenic amino acids like ornithine or diaminobutyric acid, in other antimicrobial peptides has demonstrated the potential to increase potency and alter the activity spectrum. mdpi.com
The presence of specific residues like tryptophan, phenylalanine, leucine, lysine, and tyrosine is considered essential for preserving latarcin's biological activities, suggesting that modifications should be carefully considered to maintain desired functions. frontiersin.org Posttranslational modifications, such as C-terminal amidation, also play a functional role in the activity of some latarcins, highlighting another avenue for modification strategies. nih.gov
Engineering this compound for Targeted Cellular Interactions
Engineering this compound and its derivatives for targeted cellular interactions is crucial for improving their specificity and reducing potential off-target effects. This involves designing peptides that can selectively interact with specific cell types, such as bacterial cells or cancer cells, while minimizing damage to healthy host cells. nih.govresearchgate.net
Strategies include adjusting the peptide's physicochemical parameters to favor interaction with the unique lipid composition and electrostatic potential of target cell membranes. nih.govingentaconnect.com For example, the higher negative charge of bacterial membranes compared to eukaryotic cell membranes can be exploited by designing peptides with increased positive charge to enhance selective binding and disruption. nih.govresearchgate.net
Fusion with Cell-Penetrating Motifs for Intracellular Delivery
To enhance the intracellular delivery of this compound or to use it as a carrier for other therapeutic molecules, it can be fused with cell-penetrating peptides (CPPs). kvinzo.comresearchgate.net CPPs are short peptides capable of translocating across cell membranes, facilitating the entry of attached cargo into the cytoplasm or specific organelles like the nucleus. researchgate.netmdpi.commdpi.com
Latarcin 1-derived peptides have shown potential as CPPs. mdpi.com Fusion with a nucleus-targeting sequence (NLS) has been investigated to study the cellular translocation and cargo delivery efficiency of modified latarcin peptide sequences. kvinzo.com A latarcin-derived peptide (LDP) coupled to an NLS demonstrated antibacterial effects against methicillin-resistant Staphylococcus aureus and showed potential as a drug delivery vector in mammalian cells. nih.gov This indicates that such fusions can create multifunctional peptides with both antimicrobial and cell-penetrating activities. nih.gov
Design of this compound Derivatives with Altered Selectivity or Specificity
Designing this compound derivatives with altered selectivity or specificity involves tailoring their sequences to preferentially interact with certain cell types or even specific intracellular targets. This can be achieved by modifying the amino acid sequence to influence membrane binding properties, helix orientation within the membrane, and interaction with specific lipid components. mdpi.comresearchgate.net
Studies comparing different latarcins have shown variations in their membrane interactions and lytic activities, suggesting that sequence variations inherently influence selectivity. mdpi.com For instance, Ltc1 and Ltc5 showed low leakage in certain vesicles despite high positive charge, suggesting potential intracellular targets or more subtle lipid interactions compared to Ltc2a, which acted as a "membrane buster". mdpi.comnih.gov Rational design can build upon these observations to create derivatives with enhanced selectivity for bacterial membranes over mammalian cells or for specific cancer cell types. nih.govresearchgate.netmdpi.com
Modifications can aim to increase selectivity towards specific cells while reducing toxicity to non-target cells. nih.govresearchgate.net This might involve subtle changes in the distribution of hydrophobic and hydrophilic residues or the introduction of specific amino acids that interact favorably with molecules uniquely present on the surface or within the membranes of target cells. nih.govresearchgate.net
Synthetic Methodologies for this compound and its Variants
Synthetic methodologies are essential for producing this compound and its rationally designed variants for research and potential therapeutic applications. Chemical synthesis allows for precise control over the peptide sequence, incorporation of non-proteinogenic amino acids, and introduction of modifications not possible through natural production. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides, including latarcins and their analogs. mdpi.comfrontiersin.orgpowdersystems.combachem.com This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin. powdersystems.combachem.com
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a common SPPS protocol used for synthesizing latarcins and their derivatives. mdpi.comfrontiersin.org This method utilizes a base-labile Fmoc group for temporary Nα-protection, allowing for stepwise elongation of the peptide chain on the solid support. frontiersin.orgbachem.com Rink amide resin or Wang resin are commonly used solid supports, depending on whether a C-terminal amide or free acid is desired. mdpi.comfrontiersin.orgnih.gov Coupling of amino acids is typically performed using activating agents like DIC/HOBt. frontiersin.org After each coupling step, the Fmoc group is removed using a base (e.g., piperidine) to allow for the addition of the next amino acid. frontiersin.orgbachem.com The solid support simplifies purification as excess reagents and by-products can be removed by simple filtration and washing steps. powdersystems.combachem.com
Recent advancements in SPPS, such as Ultra-Efficient SPPS (UE-SPPS), aim to further streamline the process by reducing or eliminating washing steps through techniques like in-situ quenching and controlled evaporation, leading to reduced waste and faster synthesis times. cem.com
Purification and Characterization of Synthetic Constructs
Following synthesis, purification and characterization of the synthetic latarcin peptides and their variants are critical to ensure their identity, purity, and structural integrity.
Purification is typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), being a standard method for purifying synthetic peptides. mdpi.comfrontiersin.orgingentaconnect.com Different gradients and column types (e.g., C4 or C18) can be employed depending on the peptide's properties. ingentaconnect.com Purification profiles are analyzed to confirm the presence of a single, isolated peak, indicating high purity, often above 95%. frontiersin.org
Characterization techniques are used to confirm the peptide's identity and assess its structural features. Mass spectrometry, such as Electrospray Ionization (ESI) mass spectrometry or Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF), is used to determine the molecular mass of the synthetic peptide and confirm it matches the expected mass based on the amino acid sequence. mdpi.comfrontiersin.org
Circular Dichroism (CD) spectroscopy is employed to study the secondary structure of the synthetic peptides, particularly their ability to form α-helical structures in membrane-mimicking environments. nih.govmdpi.comresearchgate.netresearchgate.net Solid-state NMR, such as 15N-NMR, can provide detailed information about the conformation and alignment of the peptides within lipid bilayers. mdpi.comresearchgate.netnih.gov Other techniques like Oriented CD (OCD) and vesicle leakage assays are used to further investigate membrane interactions and lytic activity. mdpi.comresearchgate.netnih.gov
These characterization methods are essential for correlating the designed sequence modifications with the resulting structural and functional properties of the synthetic latarcin analogs. mdpi.comresearchgate.net
Advanced Methodological Approaches in Latarcin 7 Research
High-Resolution Microscopy (e.g., Confocal Laser Scanning Microscopy) for Cellular Interaction Visualization
High-resolution microscopy techniques, such as Confocal Laser Scanning Microscopy (CLSM), are valuable tools for visualizing the interactions of Latarcin 7 with biological membranes and cells. nih.govresearchgate.net CLSM allows for the imaging of fluorescently labeled peptides and cellular components, providing insights into the localization and potential internalization of this compound within target cells. nih.govresearchgate.net Studies utilizing CLSM have been employed to investigate the action of latarcins on various cell types, including erythrocytes and cancer cells, offering detailed visualization of the peptide's effects on cellular morphology and integrity. nih.govresearchgate.net While the search results mention the use of CLSM for latarcins in general, specific detailed findings for this compound using this method are not extensively detailed in the provided snippets, beyond its inclusion as a technique used in latarcin research.
In Silico Approaches: Computational Chemistry and Bioinformatics
Computational approaches play a significant role in complementing experimental studies of this compound, providing predictive power and facilitating the analysis of complex biological data. nih.gov Techniques from computational chemistry and bioinformatics are used to analyze the peptide's sequence, predict its structure, understand its membrane interactions, and explore its evolutionary context within the latarcin family. nih.govnih.govfrontiersin.orgresearchgate.net
Prediction of this compound's Structural Motifs and Membrane Interaction Modes
Computational methods are utilized to predict the structural motifs of this compound and how it interacts with lipid membranes. Given that latarcins are known to form amphipathic α-helices in the presence of lipids, computational tools like helical wheel projections are used to visualize the distribution of hydrophobic and hydrophilic residues, which is crucial for predicting membrane interaction. nih.govresearchgate.netmdpi.com
Based on sequence analysis and computational predictions, latarcins, including this compound, are expected to fold into amphipathic helices that can interact with lipid membranes. nih.govmdpi.com While many latarcins are potent membrane disruptors, this compound, along with Latarcin 6a, shows less antimicrobial action but can still perturb model bilayers, suggesting potentially different membrane interaction modes compared to other latarcin family members. nih.govresearchgate.netresearchgate.netnih.gov Computational studies can help elucidate these subtle differences in interaction, potentially involving surface binding or tilted insertion into the bilayer, as observed for other latarcins. mdpi.comnih.gov
Homology Modeling and Fold Prediction of this compound
Homology modeling is a widely used computational technique for predicting the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template). nih.govnih.gov This method is particularly useful when experimental structures are not available, which is often the case for membrane-active peptides like latarcins. nih.gov While the provided search results discuss homology modeling and fold prediction in the context of protein structure prediction and other peptides nih.govnih.govliverpool.ac.ukunits.it, specific details about the application of homology modeling specifically for this compound are not explicitly present. However, the general principle of homology modeling relies on sequence similarity to predict structure, and given that latarcins constitute a peptide family, it is a plausible approach for structural studies when a suitable template is available. nih.gov The prediction of secondary structure elements, such as alpha-helices, is an important step that often precedes or is integrated into homology modeling and fold prediction workflows. units.it
Future Perspectives and Research Directions for Latarcin 7
Unraveling the Full Spectrum of Latarcin 7's Biological Roles
While latarcins, as a family, have demonstrated antimicrobial and anticancer activities, the specific biological roles of this compound are still being explored. Research indicates that Ltc6a and Ltc7 show either low or no antimicrobial or hemolytic activity in certain assays but can still perturb model bilayers researchgate.net. This suggests that this compound may possess distinct biological functions within the spider venom, potentially contributing to paralyzing and cytolytic effects or facilitating the passage of other venom components researchgate.netnih.gov. Future studies are needed to fully characterize the range of activities specific to this compound, moving beyond the general properties observed for the entire latarcin family. Investigations into its potential effects on different cell types and organisms are crucial for understanding its complete biological profile.
Investigating Novel Molecular Targets and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound are not yet fully understood. While latarcins are known to be membrane-active peptides that interact with lipid membranes, the specific interactions of this compound and their downstream effects require further investigation researchgate.netmdpi.comnih.gov. Research on other latarcins, such as Ltc-3a, has suggested inhibition of targets like E. coli ATP synthase nih.govfrontiersin.org. Given that Ltc7 shows different activity profiles compared to some other latarcins, it is plausible that it interacts with distinct membrane components or intracellular targets researchgate.netnih.govmdpi.comnih.gov. Future research should focus on identifying the specific binding partners of this compound on target cell membranes and within cells. Techniques such as proteomics, lipidomics, and advanced microscopy could help pinpoint its molecular interactions and the subsequent activation or inhibition of signaling cascades. Understanding these pathways is essential for determining its mechanism of action and potential therapeutic applications.
Development of this compound as a Research Tool for Membrane Biology
This compound's ability to interact with and perturb model lipid bilayers, even with low antimicrobial or hemolytic activity, suggests its potential as a valuable research tool for studying membrane biology researchgate.netmdpi.comnih.gov. Its distinct interaction profile compared to other latarcins could make it useful for probing specific aspects of membrane structure, dynamics, or protein-lipid interactions. Future research could explore modifying this compound or using it in conjunction with other probes to investigate membrane properties, such as lipid segregation, membrane fluidity, or the behavior of membrane proteins. Its potential to perturb model bilayers without causing significant damage to certain cell types could allow for studies on membrane responses to less disruptive agents.
Exploration of Specific In Vivo Applications of this compound in Preclinical Models (Excluding Clinical Human Trials)
The potential therapeutic applications of this compound in preclinical models warrant further exploration. While some latarcins have shown promise in in vitro studies against bacteria and cancer cells, the in vivo efficacy and safety of this compound need to be evaluated in relevant animal models kvinzo.comresearchmatters.inscielo.br. Given its lower antimicrobial and hemolytic activity compared to some other latarcins, Ltc7 might have a more favorable safety profile for certain applications researchgate.netnih.govmdpi.comnih.gov. Preclinical studies could investigate its potential in models of specific diseases where its unique properties might be beneficial, such as localized infections or certain types of tumors, while strictly excluding clinical human trials as per the instructions. Research could focus on its effects on disease progression, its distribution in tissues, and its interaction with the host immune system in these model systems.
Synergistic Effects of this compound with Other Bioactive Compounds
Investigating the synergistic effects of this compound with other bioactive compounds is a promising avenue for future research. While a study testing pairwise combinations of the seven latarcins did not find functional synergy among them in a leakage assay, this compound might exhibit synergy with compounds from other sources, such as conventional antibiotics or other peptides researchgate.netmdpi.com. Spider venoms themselves are complex mixtures where components are believed to act synergistically researchgate.netnih.govnih.govmdpi.com. Exploring combinations of this compound with agents that have complementary mechanisms of action could lead to the development of more potent or selective therapeutic strategies. This could involve in vitro studies to assess combined effects on target cells and, if promising, progression to preclinical in vivo evaluations.
Biotechnological Production and Optimization of this compound and Derivatives
The biotechnological production and optimization of this compound and its derivatives are essential for facilitating further research and potential applications. Chemical synthesis is a viable strategy, but biotechnological methods offer a potentially more economically feasible option for large-scale production mdpi.com. Future research should focus on developing efficient expression systems in suitable cell factories for producing this compound and its analogs mdpi.com. Additionally, rational design and bioengineering approaches can be employed to optimize the properties of this compound, such as enhancing its target specificity, increasing its stability, or reducing potential off-target effects nih.govfrontiersin.orgmdpi.comresearchgate.net. Modifications to the peptide sequence or structure could lead to the development of novel derivatives with improved therapeutic potential or utility as research tools.
Q & A
Q. Q: What experimental protocols are recommended for characterizing the structural stability of Latarcin 7 under varying pH conditions?
Methodological Answer: To assess structural stability, use circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., α-helix to random coil transitions) across a pH gradient (3.0–10.0). Buffer systems should mimic physiological and pathological environments (e.g., lysosomal pH for antimicrobial activity studies). Include negative controls (e.g., scrambled peptide sequences) to confirm specificity. Ensure reproducibility by repeating experiments in triplicate and validating with complementary techniques like nuclear magnetic resonance (NMR) or molecular dynamics simulations .
Advanced Research Question
Q. Q: How can researchers resolve contradictions in reported minimum inhibitory concentrations (MICs) of this compound against Staphylococcus aureus across studies?
Methodological Answer: Discrepancies in MIC values often arise from variations in experimental design. To address this:
- Standardize protocols : Adopt CLSI guidelines for broth microdilution assays, including consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hours) .
- Control variables : Document cation concentrations (e.g., Ca²⁺/Mg²⁺), which influence peptide-membrane interactions .
- Meta-analysis : Pool data from peer-reviewed studies (excluding non-standardized methodologies) to calculate weighted MIC averages and identify outliers .
- Validate with in vivo models : Compare MICs with efficacy in animal infection models to assess clinical relevance .
Basic Research Question
Q. Q: What are the established methods for evaluating the cytotoxicity of this compound in mammalian cell lines?
Methodological Answer: Use a tiered approach:
Preliminary screening : Perform MTT or resazurin assays on human keratinocyte (HaCaT) or erythrocyte cells to measure metabolic activity or hemolysis at 1–100 µM peptide concentrations .
Dose-response analysis : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
Mechanistic studies : For cytotoxic peptides, employ flow cytometry to quantify apoptosis (Annexin V/PI staining) or membrane integrity (propidium iodide uptake) .
Note: Include positive (e.g., melittin) and negative (cell culture medium) controls .
Advanced Research Question
Q. Q: How can researchers optimize this compound’s bioavailability in in vivo models without compromising antimicrobial activity?
Methodological Answer: Address bioavailability challenges through:
- Formulation strategies : Encapsulate this compound in liposomes or polymeric nanoparticles to protect against proteolytic degradation. Characterize encapsulation efficiency (HPLC) and release kinetics (dialysis-based assays) .
- Peptide engineering : Introduce D-amino acids or cyclization to enhance serum stability. Validate via mass spectrometry and time-kill assays .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using radiolabeled or fluorescently tagged peptides .
Basic Research Question
Q. Q: What computational tools are available to predict this compound’s membrane interaction mechanisms?
Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model peptide-lipid bilayer interactions. Key parameters:
- Membrane composition : Simulate bacterial (e.g., POPE/POPG) vs. mammalian (e.g., POPC) membranes .
- Free energy calculations : Apply the umbrella sampling method to quantify binding affinities .
- Validation : Compare predictions with experimental data (e.g., surface plasmon resonance for binding kinetics) .
Advanced Research Question
Q. Q: How can interdisciplinary approaches resolve conflicting data on this compound’s immunomodulatory effects?
Methodological Answer: Integrate methods from microbiology, immunology, and systems biology:
Transcriptomic profiling : Use RNA-seq to identify host immune pathways modulated by this compound (e.g., NF-κB, cytokine signaling) .
Functional assays : Measure cytokine secretion (ELISA) in macrophage/neutrophil co-culture models .
Network analysis : Construct interaction maps (Cytoscape) to reconcile pro-inflammatory vs. anti-inflammatory outcomes reported in literature .
Ethical validation : Ensure animal studies comply with ARRIVE guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
